N-Hydroxy-1H-indole-4-carboximidamide
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Overview
Description
N’-hydroxy-1H-indole-4-carboximidamide is a chemical compound with the molecular formula C9H9N3O. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1H-indole-4-carboximidamide typically involves the reaction of 1H-indole-4-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1H-indole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
N’-hydroxy-1H-indole-4-carboximidamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor and its interaction with biological targets
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-hydroxy-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1H-indole-3-carboximidamide
- N’-hydroxy-1H-indole-5-carboximidamide
- N’-hydroxy-1H-benzimidazole-4-carboximidamide
Uniqueness
N’-hydroxy-1H-indole-4-carboximidamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N'-hydroxy-1H-indole-4-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11,13H,(H2,10,12) |
InChI Key |
FIPMKQHXKKFRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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